1H-Pyrrole-2,5-dione, 1-cyclohexyl-3,4-diphenyl-
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Overview
Description
1H-Pyrrole-2,5-dione, 1-cyclohexyl-3,4-diphenyl- is a complex organic compound with significant importance in various scientific fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-2,5-dione, 1-cyclohexyl-3,4-diphenyl- typically involves the cyclization of appropriate precursors under controlled conditions. . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process, ensuring consistent quality and minimizing waste.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2,5-dione, 1-cyclohexyl-3,4-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides under specific conditions.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different physical and chemical properties. These derivatives are often used in further research and applications.
Scientific Research Applications
1H-Pyrrole-2,5-dione, 1-cyclohexyl-3,4-diphenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2,5-dione, 1-cyclohexyl-3,4-diphenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrole-2,5-dione, 1-(4-methylphenyl)-: This compound has a similar structure but with a methyl group instead of a cyclohexyl group.
1H-Pyrrole-2,5-dione, 1,1’-(methylenedi-4,1-phenylene)bis-: This compound features a methylene bridge between two phenyl groups.
1H-Pyrrole-2,5-dione, 1-ethyl-: This compound has an ethyl group instead of a cyclohexyl group.
Uniqueness
1H-Pyrrole-2,5-dione, 1-cyclohexyl-3,4-diphenyl- is unique due to its specific combination of cyclohexyl and phenyl groups, which confer distinct physical and chemical properties. These properties make it particularly valuable in applications requiring specific structural characteristics, such as in the development of advanced materials and pharmaceuticals.
Properties
CAS No. |
62448-61-7 |
---|---|
Molecular Formula |
C22H21NO2 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
1-cyclohexyl-3,4-diphenylpyrrole-2,5-dione |
InChI |
InChI=1S/C22H21NO2/c24-21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)22(25)23(21)18-14-8-3-9-15-18/h1-2,4-7,10-13,18H,3,8-9,14-15H2 |
InChI Key |
GRNPKHZKMCIRIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C(=C(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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